Isoleucylhydroxamic acid
Overview
Description
Isoleucylhydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymology and Structural Biology
Isoleucylhydroxamic acid is relevant in the study of acetohydroxy acid isomeroreductase, an enzyme crucial in the biosynthesis of amino acids like isoleucine, valine, and leucine. This enzyme's uniqueness, due to its presence only in plants and microorganisms, makes it a potential target for specific herbicides and fungicides. Techniques like enzymology, molecular biology, mass spectrometry, X-ray crystallography, and theoretical simulation are employed to understand its inhibition by potential herbicides and its complex reaction mechanism (Dumas et al., 2001).
Organic Chemistry and Synthesis
In organic chemistry, hydroxamic acids, including this compound, are studied for their unique reactions. A novel method for synthesizing nitrile oxides involves dehydration of O-silylated hydroxamic acids, presenting a general approach for one-step generation of nitrile oxides, which are significant in various chemical applications (Muri et al., 2000).
Metalloenzyme Inhibition
Hydroxamic acids, including this compound, play a crucial role in inhibiting metalloenzymes. These acids exhibit activity against enzymes containing metal ions like Zn, Fe, or Ni in their catalytic domains. They have applications in cancer treatment, cardiovascular diseases, and more, due to their inhibitory properties (Marmion et al., 2013).
Theoretical and Computational Studies
Theoretical investigations provide insights into the properties and interactions of hydroxamic acids. Studies on formohydroxamic acid, a small homolog of this compound, have been conducted at various theoretical levels to understand its structure and interactions with other molecules (Kakkar, 2013).
Biomedical Applications
This compound's derivatives, particularly benzohydroxamic acid, have emerged as potent metal chelators and efficient enzyme inhibitors. Their applications include inhibiting enzymes such as ribonucleotide reductase, urease, and matrix metalloproteinase (Arora & Kakkar, 2012).
Proteomics and Mass Spectrometry
Mass spectrometry techniques use the unique properties of amino acids, including isoleucine, for differentiating isomers in biological macromolecules. This has implications in various fields like pharmaceutical research, proteomics, and environmental chemistry (Hurtado & O’Connor, 2012).
Organometallic Chemistry
Research on the organometallic derivatives of hydroxamic acids, which include this compound, focuses on their potential medicinal applications. These derivatives exhibit unique structural properties and show promise in medicinal chemistry (Schraml, 2000).
Corrosion Inhibition and Environmental Applications
Hydroxamic acids like this compound are effective corrosion inhibitors for metals in acidic mediums. Their chelating properties make them suitable for environmental-friendly applications in corrosion prevention (Verma et al., 2020).
Coordination Chemistry and Chemical Biology
The coordination chemistry of hydroxamic acids, including this compound, is significant in understanding their interaction with various transition metals. This has implications in chemical biology, especially in the inhibition of metalloproteins and the treatment of metal-associated diseases (Codd, 2008).
Plant Biology and Development
Isoleucine, a branched-chain amino acid whose biosynthesis involves enzymes that this compound can influence, plays a crucial role in plant development. Studies on Arabidopsis mutants deficient in isoleucine have provided insights into its role in root development and the regulation of gene transcription (Yu et al., 2012).
Mechanism of Action
Mode of Action
It’s possible that it may interact with its targets in a manner similar to other hydroxamic acids , but this is purely speculative and requires further investigation.
Biochemical Pathways
It’s worth noting that isoleucine, a component of this compound, is involved in several metabolic processes . It’s part of the branched-chain amino acids (BCAAs) group, which plays a crucial role in protein synthesis and energy production .
Properties
IUPAC Name |
(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKATDLSKRGLMZ-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185817 | |
Record name | Isoleucylhydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31982-77-1 | |
Record name | Isoleucylhydroxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031982771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoleucylhydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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